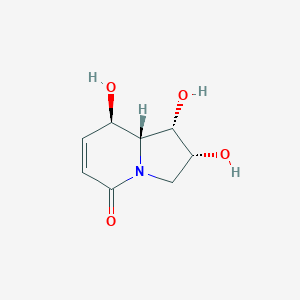
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is a complex organic compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various bioactive molecules, including Swainsonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the indolizinone core, followed by hydroxylation reactions to introduce the hydroxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of bioactive compounds with potential therapeutic applications, such as Swainsonine, which has been studied for its anticancer and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy groups play a crucial role in forming hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of glycosidases and other enzymes, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Swainsonine: A well-known glycosidase inhibitor with similar structural features.
Indolizidine Alkaloids: A class of compounds with a similar indolizidine core structure.
Uniqueness
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is unique due to its specific arrangement of hydroxy groups and its role as an intermediate in the synthesis of bioactive molecules. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(1S,2R,8R,8aR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4-,5-,7-,8-/m1/s1 |
InChI Key |
PUDMEYQMTTXNRN-SJNFNFGESA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2N1C(=O)C=C[C@H]2O)O)O |
Canonical SMILES |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















